Cholesteryl geranyl carbonate
Overview
Description
Cholesteryl geranyl carbonate is a synthetic compound belonging to the class of carbonates. It is derived from cholesteryl chloride and geranyl alcohol. The chemical formula of this compound is C38H62O3, and it has a molecular weight of 566.89708 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl geranyl carbonate is synthesized through the reaction of cholesteryl chloride with geranyl alcohol. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the carbonate ester bond. The reaction conditions often include refluxing the reactants in an organic solvent, such as dichloromethane, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl geranyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The carbonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted carbonates with various functional groups.
Scientific Research Applications
Cholesteryl geranyl carbonate has a wide range of applications in scientific research:
Mechanism of Action
Cholesteryl geranyl carbonate exerts its effects through interactions with cellular membranes and proteins. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific proteins involved in cholesterol metabolism and signaling pathways, modulating their activity . The molecular targets include enzymes and receptors associated with lipid metabolism and transport .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl oleyl carbonate
- Cholesteryl cetyl carbonate
- Cholesteryl stearyl carbonate
Uniqueness
Cholesteryl geranyl carbonate is unique due to its specific combination of cholesteryl and geranyl moieties, which imparts distinct physicochemical properties. This uniqueness makes it particularly suitable for applications in liquid crystals and advanced materials .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O3/c1-26(2)11-9-13-28(5)21-24-40-36(39)41-31-19-22-37(7)30(25-31)15-16-32-34-18-17-33(29(6)14-10-12-27(3)4)38(34,8)23-20-35(32)37/h11,15,21,27,29,31-35H,9-10,12-14,16-20,22-25H2,1-8H3/b28-21+/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMIETAIKPOMBM-GPWIROOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC=C(C)CCC=C(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC/C=C(\C)/CCC=C(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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